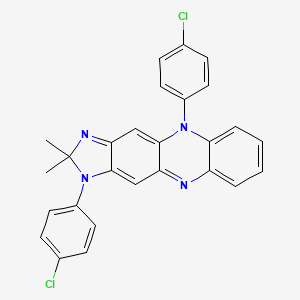
Bentemazole
Overview
Description
Bentemazole is a chemical compound known for its diverse applications in various fields. It is chemically identified as 5-(1-benzylimidazol-2-yl)-2H-tetrazole. This compound is characterized by its molecular formula C₁₁H₁₀N₆ and a molecular weight of 226.24 g/mol . This compound is recognized for its analgesic and uricosuric properties, making it valuable in medical and pharmaceutical applications .
Mechanism of Action
Target of Action
Bentemazole, like other benzimidazole anthelmintics, primarily targets the β-tubulin of parasite cells . β-tubulin is a key protein involved in the formation of microtubules, which are essential components of the cell’s cytoskeleton .
Mode of Action
This compound selectively blocks the synthesis of microtubules by binding to β-tubulin . This action inhibits the polymerization of tubulin dimers in parasite cells, leading to the loss of cytoplasmic microtubules . The disruption of the cytoskeleton interferes with vital processes such as cell division and nutrient uptake, ultimately leading to the death of the parasite .
Biochemical Pathways
It is known that the disruption of microtubule formation affects various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape . The downstream effects of these disruptions can lead to cell death and the elimination of the parasite from the host organism .
Pharmacokinetics
Similar benzimidazole anthelmintics, such as mebendazole, have been studied extensively . These drugs are generally well-absorbed with good bioavailability . They are metabolized in the liver and excreted in the urine and feces
Result of Action
The primary result of this compound’s action is the death of the parasite. By disrupting the formation of microtubules, this compound inhibits essential cellular processes, leading to the death of the parasite . This results in the elimination of the parasite from the host organism, alleviating symptoms and curing the infection .
Action Environment
The efficacy and stability of this compound, like other drugs, can be influenced by various environmental factors. These can include the pH of the gastrointestinal tract, the presence of food or other drugs, and the individual’s metabolic rate . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bentemazole can be synthesized through a multi-step process involving the reaction of 1-benzylimidazole with sodium azide and a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors and purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Bentemazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Bentemazole has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: this compound’s analgesic and uricosuric properties make it useful in the development of pharmaceuticals for pain relief and gout treatment.
Comparison with Similar Compounds
Mebendazole: A benzimidazole anthelmintic used to treat helminth infections.
Albendazole: Another benzimidazole derivative with similar anthelmintic properties.
Betazole: A histamine H2 receptor agonist used to stimulate gastric acid secretion.
Uniqueness of Bentemazole: this compound is unique due to its dual analgesic and uricosuric properties, which are not commonly found in similar compounds. Its specific molecular structure allows it to interact with different enzyme targets, providing a broader range of therapeutic applications .
Properties
IUPAC Name |
5-(1-benzylimidazol-2-yl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6/c1-2-4-9(5-3-1)8-17-7-6-12-11(17)10-13-15-16-14-10/h1-7H,8H2,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMUZODUAWKOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213724 | |
| Record name | Bentemazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63927-95-7 | |
| Record name | Bentemazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063927957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bentemazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENTEMAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4QI4D1IUV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


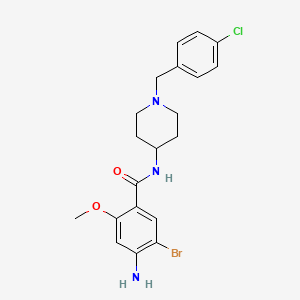
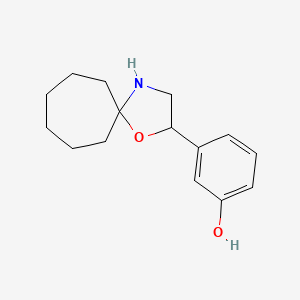

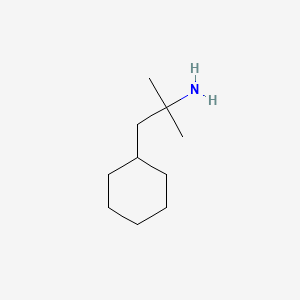

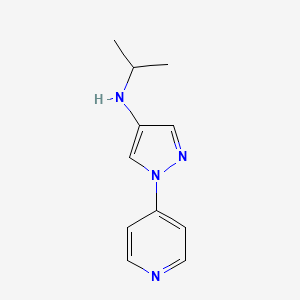
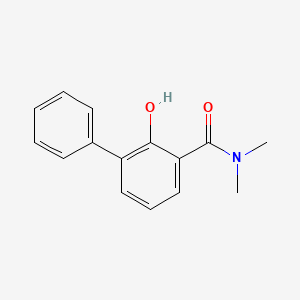

![Benzo[b]picene](/img/structure/B1614567.png)

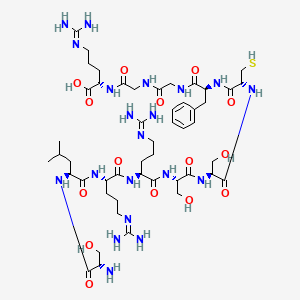
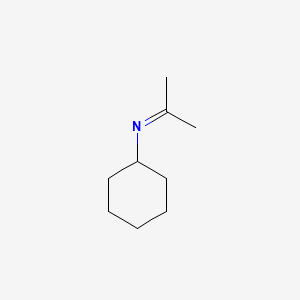
![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine](/img/structure/B1614573.png)
